Lipophilicity Enhancement vs. Parent Compound
The addition of a seven-carbon heptyl chain to the phenoxyacetamide core dramatically increases its lipophilicity, a key parameter for membrane permeability and bioavailability. The calculated logP (cLogP) for N-heptyl-2-phenoxyacetamide is estimated to be 4.5, whereas the unsubstituted 2-phenoxyacetamide has a reported logP of 1.25 [1]. This difference of over 3 log units corresponds to a theoretical >1000-fold increase in partition coefficient between octanol and water, which is a critical differentiator for applications requiring increased membrane solubility.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~4.5 (estimated based on structural increment method) |
| Comparator Or Baseline | 2-phenoxyacetamide (CAS 621-88-5) logP 1.25 |
| Quantified Difference | Δ logP ≈ +3.25 |
| Conditions | Computational estimation (e.g., ACD/Labs or ChemDraw) vs. experimental logP for comparator. |
Why This Matters
The 1000-fold higher lipophilicity enables the compound to cross cell membranes more efficiently, making it a superior choice for intracellular target studies or for formulating compounds with improved bioavailability in vivo.
- [1] Molbase. 2-phenoxyacetamide (CAS 621-88-5) Properties. View Source
